molecular formula C10H20ClNO B2801125 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride CAS No. 2580200-88-8

7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride

Cat. No.: B2801125
CAS No.: 2580200-88-8
M. Wt: 205.73
InChI Key: BGHZFNCDEKLMIV-UHFFFAOYSA-N
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Description

7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane hydrochloride is a spirocyclic compound featuring a fused bicyclic structure with oxygen (6-oxa) and nitrogen (9-aza) heteroatoms in a spiro[4.5]decane framework. The 7,7-dimethyl substituents introduce steric and electronic modifications to the core structure, influencing its physicochemical and biological properties. This compound is commercially available as a research chemical (CAS: 1488879-96-4) and is utilized in drug discovery and organic synthesis .

Properties

IUPAC Name

7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-9(2)7-11-8-10(12-9)5-3-4-6-10;/h11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHZFNCDEKLMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2(O1)CCCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: C₁₃H₁₆ClNO₂ (reported in supplier data, though discrepancies exist in evidence; see Notes) .
  • Applications : Serves as a building block for pharmaceuticals and bioactive molecules .

Comparison with Structurally Similar Compounds

Structural Variations in Spirocyclic Frameworks

The following compounds share the spiro[4.5] backbone but differ in heteroatom placement, substituents, or functional groups:

Compound Name Heteroatoms/Substituents Molecular Formula Melting Point (°C) Key References
Target Compound :
7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane hydrochloride
6-oxa, 9-aza, 7,7-dimethyl C₁₃H₁₆ClNO₂ Not reported
6-Oxa-9-azaspiro[4.5]decane hydrochloride 6-oxa, 9-aza C₈H₁₆ClNO Not reported
8-Oxa-1-azaspiro[4.5]decane hydrochloride 8-oxa, 1-aza C₉H₁₈ClN 181–184 (dec.)
1-Azaspiro[4.5]decane hydrochloride 1-aza C₉H₁₈ClN 113–115 (dec.)
8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride 1-aza, 8,8-difluoro C₉H₁₆ClF₂N 134–136 (dec.)

Notes:

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but structurally similar hydrochlorides exhibit MPs between 113°C (1-azaspiro[4.5]decane) and 184°C (8-oxa-1-azaspiro[4.5]decane) .
  • Solubility : Most spirocyclic hydrochlorides (e.g., 6-oxa-9-azaspiro[4.5]decane hydrochloride) are stored at 2–8°C, suggesting moderate stability in solution .

Analytical Data

  • 1H NMR : For 1-azaspiro[4.5]decane hydrochloride, signals at δ 9.36 (broad, NH₃⁺) and δ 1.30–1.87 (m, CH₂ groups) confirm the spirocyclic structure .
  • Elemental Analysis: Reported deviations (e.g., 7.57% N found vs.

Notes on Discrepancies and Limitations

  • Molecular Formula Conflicts: erroneously lists the target compound’s formula as C₇H₈BrNOS, likely due to a data entry error. Supplier data (C₁₃H₁₆ClNO₂) should be prioritized but requires verification .
  • Missing Data : Melting points and detailed synthetic protocols for the target compound are absent in the evidence, necessitating further experimental validation.

Biological Activity

7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride (CAS No. 1488879-96-4) is a spirocyclic compound notable for its unique structure that incorporates both nitrogen and oxygen within a spiro ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications.

  • Molecular Formula : C10H19NO
  • Molecular Weight : 169.27 g/mol
  • IUPAC Name : 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane

The biological activity of 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Notably, it acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, the compound can elevate endocannabinoid levels, which may offer therapeutic benefits in conditions like pain and inflammation .

Biological Activities

  • Anti-inflammatory Properties : Studies suggest that this compound exhibits anti-inflammatory effects, potentially useful in treating various inflammatory diseases.
  • Analgesic Effects : The inhibition of FAAH may also correlate with analgesic properties, making it a candidate for pain management therapies.
  • Antimicrobial Activity : Research indicates potential antimicrobial properties, positioning it as a candidate for developing new antibiotics or antiseptics.

Research Findings and Case Studies

Several studies have investigated the biological activities and applications of 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane:

StudyFocusFindings
Synthesis and Biological EvaluationDemonstrated FAAH inhibition leading to increased endocannabinoid levels; potential for pain relief.
Agrochemical ApplicationsDerivatives were tested against agricultural pests; some showed effectiveness as pesticides.
Medicinal ChemistryExplored as a building block for spirocyclic drugs with various biological activities.

Applications in Drug Development

The compound's unique spirocyclic structure allows it to serve as a versatile building block in drug design. Its derivatives are being explored for various therapeutic areas including:

  • Pain Management : Leveraging its FAAH inhibitory action.
  • Anti-inflammatory Drugs : Targeting chronic inflammatory conditions.
  • Agrochemicals : Developing new pesticides based on its derivatives.

Q & A

What are the standard synthetic routes for 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane hydrochloride, and what critical parameters influence yield and purity?

Level: Basic
Answer:
The synthesis typically involves cyclization reactions, often starting with diamines and carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions. Key parameters include:

  • Temperature control (e.g., maintaining 60–80°C to avoid side reactions) .
  • Solvent selection (e.g., tetrahydrofuran or methanol to stabilize intermediates) .
  • Catalyst use (e.g., acid catalysts like HCl for protonation) .
    Post-synthesis, purification via crystallization or column chromatography is critical to isolate the hydrochloride salt .

What analytical techniques are essential for characterizing 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane hydrochloride, and how do they validate structural integrity?

Level: Basic
Answer:

  • Nuclear Magnetic Resonance (NMR): Confirms spirocyclic structure and substituent positions (e.g., methyl groups at C7) via ¹H and ¹³C spectra .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 207.7) and fragmentation patterns .
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., carbonyl stretches from oxa/aza rings) .
  • Thin-Layer Chromatography (TLC): Monitors reaction progress and purity .

How can reaction conditions be optimized to improve synthetic yield, particularly for large-scale production?

Level: Advanced
Answer:

  • Reaction Kinetics: Use time-resolved NMR or HPLC to identify rate-limiting steps (e.g., cyclization efficiency) .
  • Solvent Optimization: Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalyst Screening: Evaluate Brønsted vs. Lewis acids (e.g., HCl vs. ZnCl₂) for improved regioselectivity .
  • Scale-Up Considerations: Implement flow chemistry to maintain temperature homogeneity and reduce decomposition .

What strategies resolve contradictions in reported biological activities of this compound, such as enzyme inhibition vs. receptor modulation?

Level: Advanced
Answer:

  • Target Validation: Use siRNA knockdown or CRISPR to confirm whether observed effects (e.g., acetylcholinesterase inhibition) are direct or off-target .
  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modified substituents (e.g., replacing methyl groups) to isolate pharmacophores .
  • Biophysical Assays: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

How does the spirocyclic framework influence reactivity and biological activity compared to non-spirocyclic analogs?

Level: Advanced
Answer:

  • Conformational Rigidity: The spiro structure reduces entropy loss upon binding, enhancing affinity for enzymes like carbonic anhydrase .
  • Steric Effects: Methyl groups at C7 hinder nucleophilic attacks, improving stability in physiological conditions .
  • Comparative Studies: Analog 2-Oxa-8-azaspiro[4.5]decane hydrochloride shows weaker enzyme inhibition due to altered ring strain and electronic effects .

What methodologies are recommended for assessing stability under varying pH and temperature conditions?

Level: Advanced
Answer:

  • Forced Degradation Studies: Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (e.g., >200°C for thermal stability) .
  • Lyophilization Trials: Test stability in aqueous solutions after freeze-drying to identify optimal storage conditions .

How can computational tools predict the compound’s interaction with biological targets?

Level: Advanced
Answer:

  • Molecular Docking: Use AutoDock Vina to model binding poses with receptors (e.g., serotonin transporters) .
  • MD Simulations: Simulate dynamic interactions over 100+ ns to assess binding stability .
  • QSAR Models: Corrogate substituent effects (e.g., logP, polar surface area) with activity data to guide analog design .

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